molecular formula C23H22N4O5S B6526261 N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 893928-14-8

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6526261
CAS No.: 893928-14-8
M. Wt: 466.5 g/mol
InChI Key: KEDQLYHAXLIBGR-UHFFFAOYSA-N
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Description

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H22N4O5S and its molecular weight is 466.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.13109099 g/mol and the complexity rating of the compound is 847. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the thieno[3,4-c]pyrazole core and the presence of various functional groups, suggest a wide range of pharmacological properties.

Structural Characteristics

The compound can be characterized by its molecular formula C23H22N4O5SC_{23}H_{22}N_{4}O_{5}S and its intricate structure which includes:

  • A thieno[3,4-c]pyrazole moiety.
  • An amide linkage that may enhance its biological activity.
  • A methoxyphenyl substituent that could influence pharmacokinetics and binding affinity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity
    • Preliminary studies suggest potential anticancer properties. In vitro evaluations have shown activity against various cancer cell lines, including leukemia and melanoma. A screening conducted under the National Cancer Institute (NCI) protocol revealed moderate sensitivity in certain leukemia lines at a concentration of 10 µM .
    • Table 1 summarizes the anticancer activity observed in different cell lines:
Cell Line TypeSensitivity Level
Leukemia (K-562)Moderate
Colon Cancer (HCT-15)Low
Melanoma (SK-MEL-5)Low
  • Anti-inflammatory Properties
    • The compound's thienopyrazole structure suggests potential anti-inflammatory effects. Compounds in this class have been previously reported to exhibit such activities, although specific mechanisms for this compound are yet to be fully elucidated.
  • Analgesic Effects
    • Given the structural similarities with known analgesics, further investigation into its pain-relieving properties is warranted.

The synthesis of this compound typically involves multi-step organic reactions utilizing reagents such as:

  • Oxidizing agents (e.g., hydrogen peroxide)
  • Reducing agents (e.g., lithium aluminum hydride)

These reactions require controlled conditions to optimize yield and purity.

Example Synthetic Route

A simplified synthetic pathway could involve:

  • Formation of the thienopyrazole core through cyclization reactions.
  • Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
  • Final assembly into the desired amide structure through coupling reactions.

Case Studies and Research Findings

Recent studies have focused on evaluating the anticancer efficacy of structurally related compounds. For instance:

  • An examination of related thienopyrazole derivatives demonstrated varying degrees of cytotoxicity against different cancer types, highlighting the importance of structural modifications in enhancing bioactivity .

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-32-18-9-7-16(8-10-18)26-12-15(11-21(26)28)23(29)24-22-19-13-33(30,31)14-20(19)25-27(22)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDQLYHAXLIBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C4CS(=O)(=O)CC4=NN3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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